molecular formula C12H11NO B3330554 4-METHYLNAPHTHALENE-1-CARBOXAMIDE CAS No. 72084-14-1

4-METHYLNAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B3330554
CAS No.: 72084-14-1
M. Wt: 185.22 g/mol
InChI Key: USINLTKVLOHPLM-UHFFFAOYSA-N
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Description

4-METHYLNAPHTHALENE-1-CARBOXAMIDE is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their diverse biological activities and industrial applications. This compound, specifically, is characterized by a methyl group attached to the naphthalene ring at the 4th position and a carboxamide group at the 1st position.

Scientific Research Applications

4-METHYLNAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-METHYLNAPHTHALENE-1-CARBOXAMIDE typically involves the amidation of 4-methylnaphthalene-1-carboxylic acid. This can be achieved through catalytic or non-catalytic methods. Common reagents used in the amidation process include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N’-Dicyclohexylcarbodiimide), which facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions: 4-METHYLNAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: 4-Methyl-1-naphthoic acid.

    Reduction: 4-Methyl-1-naphthylamine.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-METHYLNAPHTHALENE-1-CARBOXAMIDE is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to fully understand its biochemical interactions and effects .

Comparison with Similar Compounds

    4-Methylnaphthalene-1-carboxylic acid: The precursor to 4-METHYLNAPHTHALENE-1-CARBOXAMIDE.

    4-Methyl-1-naphthylamine: A reduction product of this compound.

    Naphthalene-1-carboxamide: A similar compound lacking the methyl group.

Uniqueness: this compound is unique due to the presence of both the methyl and carboxamide groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-methylnaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USINLTKVLOHPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298778
Record name 4-Methyl-1-naphthalenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72084-14-1
Record name 4-Methyl-1-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72084-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1-naphthalenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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